molecular formula C13H11NO3 B177516 3-Acetyl-2-methylquinoline-4-carboxylic acid CAS No. 106380-95-4

3-Acetyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B177516
CAS No.: 106380-95-4
M. Wt: 229.23 g/mol
InChI Key: HIPCSIUQHLNUFA-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an acetyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position on the quinoline ring. The molecular formula of this compound is C₁₃H₁₁NO₃ . Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities and chemical properties .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Acetyl-2-methylquinoline-4-carboxylic acid serves as a central template for the synthesis of various quinoline derivatives, which are used in the development of new chemical entities with potential biological activities .

Biology and Medicine: Quinoline derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties. They are used in the development of drugs for treating various diseases .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). They also serve as intermediates in the synthesis of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-acetyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can lead to antiproliferative effects on rapidly dividing cells, making these compounds useful in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-methylquinoline-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-acetyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPCSIUQHLNUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351619
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106380-95-4
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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